molecular formula C11H28O3SSi3 B12559910 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane CAS No. 174475-86-6

2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane

Cat. No.: B12559910
CAS No.: 174475-86-6
M. Wt: 324.66 g/mol
InChI Key: UTJVDPBFZRDAPY-UHFFFAOYSA-N
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Description

2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound It is characterized by the presence of a tert-butylsulfanyl group and a trioxatrisilinane core, which is a silicon-oxygen framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of tert-butylsulfanyl ethyl derivatives with a silicon-based precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like platinum or palladium complexes to facilitate the formation of the silicon-oxygen framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as distillation or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of organolithium or Grignard reagents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone, while substitution reactions can introduce various organic groups into the silicon-oxygen framework .

Scientific Research Applications

2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological activities.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in medical devices.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings .

Mechanism of Action

The mechanism of action of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The tert-butylsulfanyl group can participate in redox reactions, while the silicon-oxygen framework provides stability and reactivity. The compound can interact with enzymes and proteins, potentially affecting biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate
  • Ethyl 2-(tert-Butylsulfanyl)acetate
  • 2-(tert-Butylsulfanyl)ethanol

Uniqueness

Compared to similar compounds, 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane stands out due to its silicon-oxygen framework, which imparts unique chemical and physical properties. This framework enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

CAS No.

174475-86-6

Molecular Formula

C11H28O3SSi3

Molecular Weight

324.66 g/mol

IUPAC Name

2-(2-tert-butylsulfanylethyl)-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane

InChI

InChI=1S/C11H28O3SSi3/c1-11(2,3)15-9-10-18(8)13-16(4,5)12-17(6,7)14-18/h9-10H2,1-8H3

InChI Key

UTJVDPBFZRDAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C

Origin of Product

United States

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